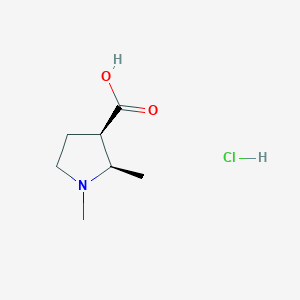

(2R,3R)-1,2-dimethylpyrrolidine-3-carboxylic acid hydrochloride

Description

(2R,3R)-1,2-Dimethylpyrrolidine-3-carboxylic acid hydrochloride is a chiral pyrrolidine derivative characterized by its stereochemical configuration at positions 2 and 2. The compound features a pyrrolidine ring substituted with two methyl groups (at positions 1 and 2) and a carboxylic acid group at position 3, with the hydrochloride salt enhancing its solubility in polar solvents.

Properties

IUPAC Name |

(2R,3R)-1,2-dimethylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5-6(7(9)10)3-4-8(5)2;/h5-6H,3-4H2,1-2H3,(H,9,10);1H/t5-,6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJKUVBORQJPLQ-KGZKBUQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1C)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CCN1C)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1,2-dimethylpyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate chiral precursors, such as ®-2-methylpyrrolidine.

Reaction Conditions: The reaction conditions often include the use of strong acids or bases to facilitate the formation of the desired product. For example, hydrochloric acid is commonly used to form the hydrochloride salt.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high efficiency in the production process.

Chemical Reactions Analysis

Carboxylic Acid Reactions

The carboxylic acid group participates in classical transformations, enabling derivatization for enhanced solubility or biological activity:

These reactions are critical for modifying physicochemical properties. For example, esterification improves lipid solubility for membrane permeability in drug design .

Pyrrolidine Ring Functionalization

The dimethyl-substituted pyrrolidine ring undergoes selective alkylation and acylation:

Alkylation

-

Conditions : Reaction with methyl iodide in THF using K₂CO₃ as a base.

-

Product : Quaternary ammonium derivatives.

-

Stereochemical Outcome : Retention of (2R,3R) configuration due to steric hindrance from methyl groups .

Acylation

-

Conditions : Acetic anhydride, DMAP (catalytic).

-

Product : N-Acetylated pyrrolidine with preserved stereochemistry .

Reduction and Hydrogenation

The compound’s bicyclic structure allows stereospecific reductions:

| Reaction | Catalyst/Reagent | Product | ee | Reference |

|---|---|---|---|---|

| Hydrogenolysis | Pd/C, H₂ (1 atm) | (2R,3R)-1,2-dimethylpyrrolidine | 99% | |

| Decarboxylation | Pd(OAc)₂, ammonium formate | (2R,3R)-1,2-dimethylpyrrolidine | 88% |

These reactions are pivotal for synthesizing enantiopure intermediates for CNS-targeting pharmaceuticals .

Stereospecific Cycloadditions

The rigid pyrrolidine scaffold participates in [3+2] cycloadditions:

-

Conditions : Cu(I)-catalyzed reaction with azides.

-

Product : Triazole-fused pyrrolidines with retained stereochemistry .

-

Application : Used to generate constrained peptidomimetics for protease inhibition studies .

Acid-Catalyzed Rearrangements

Under strong acidic conditions (HCl, reflux):

-

Outcome : Epimerization at C3 is minimized (<2%) due to steric protection by the adjacent methyl group .

-

Application : Stability in acidic environments makes it suitable for oral drug formulations .

Enzymatic Modifications

Biocatalytic approaches using transaminases:

-

Enzyme : R-selective transaminase (e.g., from Arthrobacter sp.).

-

Product : (2R,3R)-1,2-dimethylpyrrolidine-3-carboxylic acid β-keto derivatives.

Key Stability Data

| Parameter | Conditions | Result |

|---|---|---|

| Thermal Stability | 100°C, 24 h (neat) | No decomposition |

| pH Stability | pH 1–12, 37°C | Stable for >48 h |

Scientific Research Applications

1.1. Neurological Applications

Research indicates that (2R,3R)-1,2-dimethylpyrrolidine-3-carboxylic acid hydrochloride may act as an inhibitor of sodium channels, which are essential for neuronal excitability and signal propagation. This inhibition can have therapeutic implications for conditions like epilepsy and chronic pain management .

1.2. Antimicrobial Activity

The compound has shown potential antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Studies have demonstrated that derivatives of pyrrolidine compounds can inhibit bacterial growth through mechanisms that disrupt cell wall synthesis or metabolic pathways .

2.1. Synthetic Routes

Several synthetic methods have been developed to produce this compound with high purity and yield. Common approaches include:

- Cyclization Reactions : Utilizing precursor compounds to form the pyrrolidine structure.

- Functional Group Modifications : Introducing various substituents to enhance biological activity or solubility .

2.2. Derivative Exploration

Derivatives of this compound are being explored for enhanced pharmacological profiles. For example:

- Compounds with additional functional groups have been synthesized and evaluated for improved antimicrobial efficacy.

- Structural modifications may lead to better binding affinities for sodium channels or other biological targets .

Case Studies

Mechanism of Action

The mechanism of action of (2R,3R)-1,2-dimethylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share core pyrrolidine-carboxylic acid motifs but differ in substituents, stereochemistry, and functional groups:

Compound A : (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid ()

- Key Features :

- Benzodioxol and trifluoromethylphenyl urea substituents.

- Methyl group at position 1 and carboxylic acid at position 3.

- Racemic mixture of (3R,4S) stereoisomers.

- Synthesis : Synthesized via a multi-step route with a crude yield of 68% and >99% purity (LC) .

- Applications : Likely investigated for CNS-targeted activity due to the benzodioxol moiety, which is common in neuroactive compounds.

Compound B : 1-Methyl-5-oxopyrrolidine-3-carboxylic acid ()

- Key Features: Ketone group at position 4. Methyl group at position 1 and carboxylic acid at position 3. CAS No. 42346-68-9; 100% concentration in commercial preparations .

- Applications: Potential intermediate in synthesis of heterocyclic pharmaceuticals or agrochemicals.

Target Compound : (2R,3R)-1,2-Dimethylpyrrolidine-3-carboxylic Acid Hydrochloride

- Key Features :

- Two methyl groups (positions 1 and 2) and a carboxylic acid (position 3).

- (2R,3R) stereochemistry, critical for enantioselective interactions.

- Hydrochloride salt improves aqueous solubility.

Comparative Data Table

Key Differences and Implications

This difference may translate to higher blood-brain barrier penetration for Compound A .

Stereochemical Impact :

- The (2R,3R) configuration of the target compound may confer selectivity in chiral environments, such as enzyme active sites, whereas Compound A’s racemic mixture could require resolution for therapeutic use.

Synthetic Utility :

- The target compound’s hydrochloride salt form is advantageous for handling and formulation, whereas Compound B’s 100% concentration (neat) necessitates stringent safety protocols .

Biological Activity

(2R,3R)-1,2-Dimethylpyrrolidine-3-carboxylic acid hydrochloride is a chiral compound recognized for its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 143.19 g/mol

- Structural Features : The compound features a pyrrolidine ring with two methyl substitutions and a carboxylic acid functional group, contributing to its reactivity and biological interactions.

Research indicates that this compound may influence various biological pathways:

- Sodium Channel Inhibition : Studies suggest that this compound can inhibit sodium channels, which are vital for the propagation of action potentials in neurons and muscle cells. This inhibition may provide therapeutic effects in pain management and neurological disorders.

- Modulation of Neurotransmission : Due to its structural similarity to neurotransmitters, the compound may interact with neurotransmission pathways, potentially affecting mood and cognitive functions.

Biological Activity Overview

The biological activity of this compound has been documented in various studies:

Case Studies

- Neutrophil Activity : A study demonstrated that this compound inhibited superoxide anion production in human neutrophils stimulated by fMLP. The IC value was found to be 0.3 µM, indicating significant antioxidant activity .

- Pharmacological Applications : The compound has been investigated for its potential use in treating neurological conditions due to its ability to modulate excitability in neuronal tissues. Its pharmacokinetic properties suggest favorable absorption characteristics when administered as a hydrochloride salt .

Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

- Pain Management : The inhibition of sodium channels suggests that this compound could be developed as a novel analgesic agent.

- Cognitive Enhancement : Given its interaction with neurotransmitter systems, there is potential for this compound to contribute to cognitive enhancement therapies.

Q & A

Q. What are the optimal synthetic routes for (2R,3R)-1,2-dimethylpyrrolidine-3-carboxylic acid hydrochloride, considering stereochemical control?

- Methodology : Stereoselective synthesis can be achieved via chiral auxiliaries or asymmetric catalysis. For example, enantiomerically pure pyrrolidine derivatives are often synthesized using resolution techniques or chiral pool strategies. The hydrochloride form is typically introduced in the final step via HCl treatment to enhance stability . Key steps include controlling methylation at the 1- and 2-positions of the pyrrolidine ring while preserving the (2R,3R) configuration.

- Validation : Monitor reaction progress using chiral HPLC or polarimetry to confirm enantiomeric excess (>98% ee) .

Q. How can the compound be characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

- NMR : Analyze and NMR to confirm proton environments and carbon assignments, particularly the methyl groups (δ ~1.2–1.5 ppm) and carboxylic acid (δ ~170 ppm) .

- MS : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (CHNO·HCl, exact mass 207.0572) .

Q. How does the hydrochloride form influence solubility and stability in aqueous solutions?

- Solubility : The hydrochloride salt increases aqueous solubility compared to the free base, critical for biological assays. Solubility can be quantified via shake-flask methods (e.g., ~50 mg/mL in water at 25°C) .

- Stability : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to assess degradation (e.g., hydrolysis of the carboxylic acid group) .

Advanced Research Questions

Q. How can enantiomeric purity be resolved, and how does stereochemistry impact biological activity?

- Resolution Techniques : Use chiral columns (e.g., Chiralpak IA/IB) with mobile phases like hexane:isopropanol (90:10) to separate enantiomers. Validate purity via circular dichroism (CD) or ECD spectra comparison with calculated spectra .

- Biological Impact : Test enantiomers in receptor-binding assays (e.g., GPCRs) to identify stereospecific activity. For example, the (2R,3R) configuration may exhibit higher affinity due to spatial alignment with target binding pockets .

Q. What strategies mitigate racemization during synthesis or storage?

- Synthesis : Avoid high temperatures (>80°C) and strongly acidic/basic conditions during carboxylate activation (e.g., use DCC/DMAP at 0°C) .

- Storage : Lyophilize the compound and store under inert gas (N) at –20°C to minimize hydrolysis and racemization. Confirm stability via periodic chiral HPLC over 6 months .

Q. How can computational models predict interactions between this compound and biological targets?

- Docking Studies : Use software like AutoDock Vina with the compound’s 3D structure (InChIKey: FBSOOQHWDCAIRW-UHFFFAOYSA-N) to model binding to enzymes (e.g., α-glucosidase). Focus on hydrogen bonding with the carboxylic acid and steric effects from methyl groups .

- MD Simulations : Run molecular dynamics (GROMACS) to assess conformational stability in lipid bilayers, relevant for blood-brain barrier penetration .

Q. How can analytical methods be validated for quantifying the compound in complex matrices (e.g., plasma)?

- HPLC-UV/MS : Develop a reverse-phase method (C18 column, 0.1% TFA in acetonitrile:water) with LOD/LOQ ≤10 ng/mL. Validate linearity (R >0.99), precision (%RSD <5%), and recovery (>90%) per ICH guidelines .

- Sample Prep : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound from biological fluids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.